Mibolerone, chemically known as 7α,17α-dimethyl-19-nortestosterone, is a synthetic anabolic steroid that exhibits significant androgenic activity. It is an orally active compound primarily used in veterinary medicine, particularly in the management of estrus in dogs. Mibolerone is recognized for its potent anabolic properties and is often compared to other anabolic steroids like nandrolone and testosterone. The compound has a molecular formula of C20H30O2 and is characterized by its unique structural features, including two methyl groups at the 7α and 17α positions, which enhance its anabolic effects while reducing androgenic side effects compared to testosterone .
Mibolerone exhibits a range of biological activities:
The synthesis of mibolerone involves several key steps:
Mibolerone's primary applications include:
Mibolerone has been studied for its interactions with various biological systems:
Mibolerone shares structural and functional similarities with several other anabolic steroids. Below are some comparable compounds along with their unique characteristics:
Compound | Chemical Name | Anabolic Activity | Androgenic Activity |
---|---|---|---|
Testosterone | 17β-hydroxyandrost-4-en-3-one | Moderate | High |
Nandrolone | 19-nortestosterone | High | Moderate |
Trenbolone | δ9,11-nortestosterone | Very High | Moderate |
Trestolone | 7α-methyl-19-nortestosterone | High | Low |
Metribolone | 17α-methyl-δ9,11-nortestosterone | Very High | Low |
Dimethyltrienolone | 7α,17α-dimethyl-δ9,11-nortestosterone | Very High | Moderate |
Mibolerone stands out due to its exceptionally high selectivity for androgen receptors compared to these compounds, making it a potent choice for specific applications while minimizing unwanted androgenic effects .
The systematic nomenclature of mibolerone follows International Union of Pure and Applied Chemistry conventions, establishing its precise chemical identity through standardized naming protocols. The primary International Union of Pure and Applied Chemistry designation for mibolerone is (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. This comprehensive systematic name reflects the complete stereochemical configuration and functional group positioning within the steroid backbone structure.
Alternative systematic nomenclatures include (7α,17β)-17-hydroxy-7,17-dimethylestr-4-en-3-one, which represents a more condensed naming convention commonly employed in steroid chemistry literature. The Chemical Abstracts Service registry has assigned the systematic name estr-4-en-3-one, 17-hydroxy-7,17-dimethyl-, (7α,17β)- to this compound. Additional recognized systematic names encompass 17β-hydroxy-7α,17-dimethylestr-4-en-3-one and 7α,17α-dimethyl-19-nortestosterone, highlighting its structural relationship to testosterone derivatives.
The compound maintains several established synonyms that reflect its chemical structure and biological activity. These include dimethylnortestosterone, representing its derivation from nortestosterone with two methyl substitutions. Commercial and research designations include the manufacturer code U-10997, originally assigned by Upjohn during its development. Trade names such as Cheque Drops and Matenon have been employed for veterinary formulations.
The molecular formula of mibolerone is definitively established as C20H30O2, indicating a composition of twenty carbon atoms, thirty hydrogen atoms, and two oxygen atoms. This molecular composition yields a molecular weight of 302.45 grams per mole, with precise mass spectrometric analysis revealing a monoisotopic mass of 302.22458 atomic mass units. The elemental composition breakdown demonstrates 79.42% carbon, 10.00% hydrogen, and 10.58% oxygen by mass.
Table 1: Molecular Identifiers and Physical Properties of Mibolerone
The structural configuration of mibolerone incorporates seven defined stereocenters, creating a complex three-dimensional molecular architecture. The compound exhibits specific stereochemical arrangements at positions 7, 8, 9, 10, 13, 14, and 17 of the steroid backbone. The 7α and 17α methyl substitutions represent key structural modifications that distinguish mibolerone from its parent testosterone derivatives. These methyl groups at positions 7-alpha and 17-alpha contribute significantly to the compound's biological activity and receptor binding characteristics.
The steroid backbone follows the estrane skeletal framework, specifically the estr-4-en-3-one core structure with hydroxyl substitution at the 17-beta position. This structural arrangement places mibolerone within the 19-nortestosterone family, characterized by the absence of the 19-methyl group typically present in testosterone. The double bond between carbons 4 and 5, combined with the ketone functionality at position 3, establishes the fundamental reactivity pattern for this steroid class.
Stereoisomerism considerations reveal that mibolerone exists as a single, well-defined stereoisomer with established absolute configuration. The compound does not exhibit geometric isomerism due to the rigid steroid ring system, though its seven chiral centers theoretically permit multiple stereochemical arrangements. However, the specific synthetic pathway and stereochemical control during synthesis yield predominantly the biologically active (7α,17β) configuration.
Mibolerone is definitively classified as a synthetic anabolic-androgenic steroid, representing a potent derivative within this pharmacological category. The compound functions as both an anabolic agent and an androgen, exhibiting dual mechanisms of action characteristic of this steroid class. Research demonstrates that mibolerone possesses significantly enhanced potency compared to natural testosterone, with studies indicating approximately five times greater anabolic potency and 2.5 times greater androgenic potency when administered orally.
The classification of mibolerone as a 19-nortestosterone derivative places it within a specific subclass of anabolic-androgenic steroids. This structural relationship to nandrolone (19-nortestosterone) with additional 7α and 17α methyl substitutions creates a unique pharmacological profile. The compound maintains classification as a 17α-alkylated steroid due to its 17α-methyl substitution, which contributes to its oral bioavailability and metabolic stability.
Compound | Progesterone Receptor | Androgen Receptor | Estrogen Receptor | Glucocorticoid Receptor | Mineralocorticoid Receptor |
---|---|---|---|---|---|
Testosterone | 1.0% | 100% | <0.1% | 0.17% | 0.9% |
Nandrolone | 20% | 154% | <0.1% | 0.5% | 1.6% |
Mibolerone | 214% | 108% | <0.1% | 1.4% | 2.1% |
Comparative pharmacological analysis reveals that mibolerone demonstrates exceptional selectivity and affinity for steroid hormone receptors. The compound exhibits higher affinity and greater selectivity for the androgen receptor compared to metribolone, another potent synthetic anabolic-androgenic steroid. However, significant progestogenic activity remains present, with mibolerone showing 214% binding affinity for the progesterone receptor relative to progesterone itself.
The synthetic nature of mibolerone distinguishes it from naturally occurring androgens, with its development representing deliberate molecular modifications designed to enhance specific biological activities. The compound was originally synthesized by Upjohn and received regulatory approval for veterinary applications, specifically for estrus suppression in female dogs. This veterinary classification reflects both its potent hormonal effects and its specialized therapeutic applications within controlled medical contexts.
Regulatory classification places mibolerone under controlled substance regulations in multiple jurisdictions. In the United States, it is classified as a Schedule III controlled substance under the Anabolic Steroid Control Act, reflecting its potential for abuse and its classification as an anabolic steroid. This regulatory status acknowledges both its legitimate veterinary uses and the need for controlled distribution to prevent misuse in human applications.
Mibolerone, systematically named (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one, exhibits a complex three-dimensional molecular architecture characterized by its steroid nucleus. The compound possesses the molecular formula C₂₀H₃₀O₂ and a molecular weight of 302.45 daltons [1] [2].
Single-crystal X-ray diffraction analysis reveals that mibolerone crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁ [3]. The unit cell parameters are defined as a = 8.2316(5) Å, b = 9.8785(6) Å, c = 20.6304(12) Å, with α = β = γ = 90°, yielding a unit cell volume of 1677.58(17) Ų [3]. The calculated density is 1.197 mg/m³ with Z = 4 molecules per unit cell [3].
The crystallographic structure demonstrates that mibolerone comprises four fused rings: rings A (C1-C5/C10), B (C5-C10), C (C8-C9/C11-C14), and D (C13-C17) [3]. Ring A exists in a half-chair conformation and contains an α,β-unsaturated carbonyl moiety at C3 [3]. The trans-fused rings B and C adopt chair conformations, while the five-membered ring D assumes an envelope conformation [3]. The β-oriented hydroxyl group at C-17 adopts a pseudo-equatorial orientation [3].
The stereochemical configuration of mibolerone is characterized by the presence of seven defined stereocenters [4]. The key stereochemical features include two methyl substituents at positions 7α and 17α, which distinguish it from its parent compound nandrolone [5]. These structural modifications significantly influence the compound's biological activity and receptor binding characteristics.
The thermal properties of mibolerone demonstrate its relative stability under standard conditions. The compound exhibits a melting point range of 168-171°C [6] [7], indicating reasonable thermal stability typical of steroid compounds. The boiling point is estimated at 383.47°C under standard atmospheric pressure [6] [7].
Density measurements reveal that mibolerone has a calculated density of 1.0434 g/cm³ [6] [7] [8], consistent with typical organic steroid compounds. The refractive index is estimated at 1.4980 [6] [8], providing insight into the compound's optical properties.
Solubility characteristics demonstrate that mibolerone exhibits limited solubility in polar solvents. The compound shows slight solubility in chloroform and methanol [9] [6], with very slight solubility in the latter. In dimethyl sulfoxide (DMSO), mibolerone dissolves at a concentration of 5 mg/mL when warmed [9]. The compound is practically insoluble in water [10], as expected for lipophilic steroid molecules.
The partition coefficient (log P) between n-octanol and water is reported as 3.19 [10], indicating significant lipophilicity. This value reflects the compound's tendency to partition into lipid environments, which is characteristic of steroid hormones and influences their biological distribution and membrane permeability.
Chemical stability assessments indicate that mibolerone is stable under normal storage conditions [10]. The compound should be stored at controlled temperatures between 2-8°C to maintain stability [9]. The pKa value is predicted to be 15.13±0.60 [6] [7], suggesting that the compound remains predominantly in its neutral form under physiological pH conditions.
Comprehensive ¹H-NMR and ¹³C-NMR spectroscopic data provide detailed structural information for mibolerone. The ¹H-NMR spectrum (400 MHz, CD₃OD) reveals characteristic chemical shifts that confirm the steroid framework [3].
The ¹³C-NMR spectrum (125 MHz, CD₃OD) displays key carbon signals that define the molecular structure [3]. The carbonyl carbon C-3 appears at δ 202.5 ppm, characteristic of α,β-unsaturated ketones [3]. The olefinic carbons C-4 and C-5 resonate at δ 126.6 and 169.4 ppm, respectively, confirming the presence of the 4-ene system [3]. The quaternary carbon C-17 bearing the hydroxyl group appears at δ 82.1 ppm [3].
Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, J in Hz) |
---|---|---|
C-3 | 202.5 | - |
C-4 | 126.6 | 5.79 (s) |
C-5 | 169.4 | - |
C-17 | 82.1 | - |
C-18 | 14.5 | 0.92 (s) |
C-19 | 13.1 | 0.79 (d, J = 7.2 Hz) |
C-20 | 26.1 | 1.29 (s) |
Infrared spectroscopic analysis provides crucial information about functional groups present in mibolerone. The compound exhibits characteristic absorption bands that confirm its structural features [3].
The hydroxyl group at C-17 produces a broad absorption band at 3360 cm⁻¹ [3]. This frequency is typical for secondary alcohols in steroid systems and indicates the presence of intermolecular hydrogen bonding. The α,β-unsaturated carbonyl group at C-3 displays a strong absorption at 1654 cm⁻¹ [3], which is characteristic of conjugated ketones and confirms the presence of the 4-ene-3-one system.
Additional characteristic bands include C-H stretching vibrations in the 2800-3000 cm⁻¹ region, typical of saturated hydrocarbon systems [11]. The fingerprint region below 1500 cm⁻¹ provides a unique spectral signature for the compound, useful for identification purposes.
Mass spectrometric analysis of mibolerone reveals characteristic fragmentation patterns that aid in structural confirmation. Electron ionization mass spectrometry (EI-MS) shows the molecular ion peak [M]⁺ at m/z 302.2, corresponding to the molecular weight of the compound [3].
The fragmentation pattern exhibits several characteristic peaks that reflect the steroid backbone and substituent groups. Base peaks and significant fragment ions provide insight into the compound's stability and preferred fragmentation pathways under ionization conditions [3].
High-resolution electron ionization mass spectrometry (HREI-MS) confirms the molecular formula with high accuracy, providing exact mass measurements that support the proposed structure. The isotope pattern analysis further validates the molecular composition and the presence of specific elemental constituents.
Health Hazard